molecular formula C3ClN3S B181441 5-Chloro-1,3,4-thiadiazole-2-carbonitrile CAS No. 195737-25-8

5-Chloro-1,3,4-thiadiazole-2-carbonitrile

Cat. No.: B181441
CAS No.: 195737-25-8
M. Wt: 145.57 g/mol
InChI Key: CNSGTVFPDJGHOG-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazole-2-carbonitrile: is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom at the 5-position and a nitrile group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetonitrile in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various pathogens .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Research has shown that certain derivatives can inhibit specific enzymes and proteins involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for formulating effective and environmentally friendly products .

Comparison with Similar Compounds

  • 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
  • 5-Chloro-1,3,4-thiadiazole-2-carboxamide
  • 5-Chloro-1,3,4-thiadiazole-2-thiol

Comparison: 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and properties. Compared to its analogs, this compound exhibits different substitution patterns and electronic effects, making it a versatile building block for synthesizing a wide range of derivatives with diverse biological and chemical activities .

Properties

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClN3S/c4-3-7-6-2(1-5)8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSGTVFPDJGHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195737-25-8
Record name 5-chloro-1,3,4-thiadiazole-2-carbonitrile
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